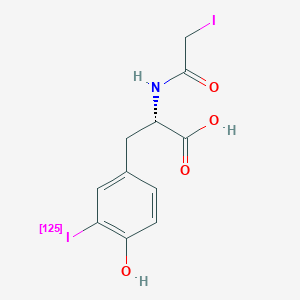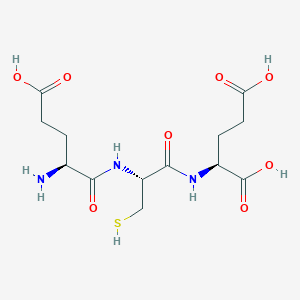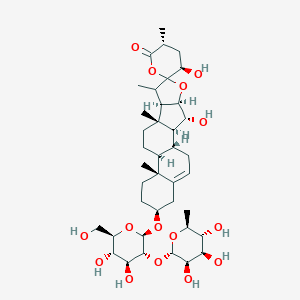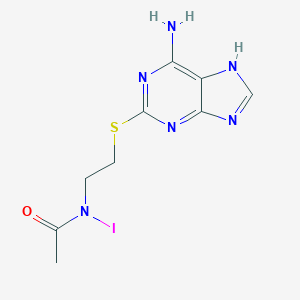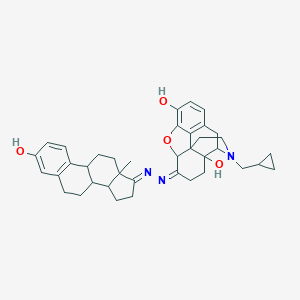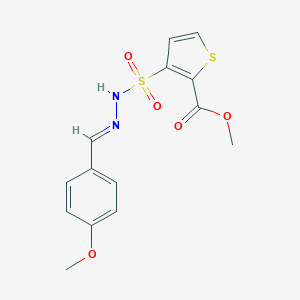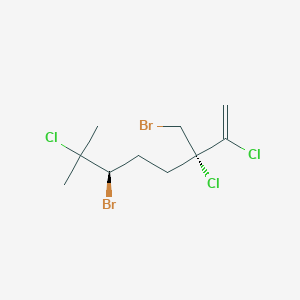
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate, also known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is a yellow tetrazolium salt that is widely used in scientific research. It is a common reagent used in cell biology and biochemistry to determine cell viability and proliferation.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is based on its conversion into formazan by mitochondrial enzymes in living cells. The formazan produced is insoluble in aqueous solutions and accumulates in living cells, allowing for the measurement of cell viability and proliferation.
Biochemical and Physiological Effects:
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is not known to have any significant biochemical or physiological effects on living cells. It is a non-toxic reagent that is widely used in cell biology and biochemistry.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate has several advantages over other cell viability assays. It is a simple and reliable assay that is easy to perform. It is also a relatively inexpensive assay that can be used to assess the viability of a large number of cells. However, 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate has some limitations. It is a colorimetric assay that requires the use of a spectrophotometer to measure the absorbance of the formazan product. It is also sensitive to the pH of the culture medium and can produce variable results under different pH conditions.
Orientations Futures
There are several future directions for the use of 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate in scientific research. One potential application is in the development of new drugs and therapies for cancer. 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate can be used to assess the cytotoxicity of new drugs and determine their effectiveness in killing cancer cells. Another potential application is in the field of tissue engineering. 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate can be used to assess the viability and proliferation of cells in tissue-engineered constructs, allowing for the optimization of tissue-engineering protocols. Overall, 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is a versatile and widely used reagent in scientific research with many potential applications in the future.
Méthodes De Synthèse
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is synthesized by a reaction between 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide and N-methyl dibenzopyrazine methyl sulfate. The reaction produces a yellow tetrazolium salt, which is then purified and dried.
Applications De Recherche Scientifique
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is widely used in scientific research to determine cell viability and proliferation. It is used as a colorimetric assay to assess the metabolic activity of cells. The assay works by converting 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate into a purple formazan product by mitochondrial enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Propriétés
Numéro CAS |
145234-89-5 |
|---|---|
Nom du produit |
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate |
Formule moléculaire |
C16H20ClN3O4 |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
4-[(E)-(2,3-dimethylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C16H20N3.ClHO4/c1-13-6-5-11-19(14(13)2)17-12-15-7-9-16(10-8-15)18(3)4;2-1(3,4)5/h5-12H,1-4H3;(H,2,3,4,5)/q+1;/p-1/b17-12+; |
Clé InChI |
ZCFRILDDVXISEZ-KCUXUEJTSA-M |
SMILES isomérique |
CC1=C([N+](=CC=C1)/N=C/C2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
SMILES |
CC1=C([N+](=CC=C1)N=CC2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CC1=C([N+](=CC=C1)N=CC2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
Synonymes |
Pyridinium, 2,3-dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino) -, perchlorate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)

![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
